molecular formula C16H23BN2O3 B13931029 1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}imidazolidin-2-one

1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}imidazolidin-2-one

Cat. No.: B13931029
M. Wt: 302.2 g/mol
InChI Key: BCMRNWXQUAJVGZ-UHFFFAOYSA-N
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Description

1-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-2-imidazolidinone is a complex organic compound featuring a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-2-imidazolidinone typically involves the reaction of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl chloride with 2-imidazolidinone under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-2-imidazolidinone undergoes various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).

Major Products Formed

    Oxidation: Boronic acids.

    Reduction: Various reduced derivatives depending on the specific conditions.

    Substitution: Biaryl compounds through Suzuki-Miyaura coupling.

Scientific Research Applications

1-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-2-imidazolidinone has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in cross-coupling reactions.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or pathways.

    Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of 1-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-2-imidazolidinone involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The imidazolidinone moiety can interact with various biological targets, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
  • 1-Methylpyrazole-4-boronic acid pinacol ester

Uniqueness

1-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-2-imidazolidinone is unique due to its combination of a boronic ester group and an imidazolidinone moiety. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in both synthetic and biological applications.

Properties

Molecular Formula

C16H23BN2O3

Molecular Weight

302.2 g/mol

IUPAC Name

1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]imidazolidin-2-one

InChI

InChI=1S/C16H23BN2O3/c1-15(2)16(3,4)22-17(21-15)13-7-5-12(6-8-13)11-19-10-9-18-14(19)20/h5-8H,9-11H2,1-4H3,(H,18,20)

InChI Key

BCMRNWXQUAJVGZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCNC3=O

Origin of Product

United States

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